N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group, a piperazine ring, and a sulfonamide group
Preparation Methods
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable piperazine derivative in the presence of a non-chlorinated organic solvent. The reaction is typically carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain proteins and enzymes, particularly those involved in signal transduction pathways. For example, it has been shown to inhibit the activity of the Hedgehog (Hh) signaling pathway by binding to and inhibiting the function of the Gli transcription factors . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-3-(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl and chloro groups but lacks the piperazine and sulfonamide functionalities.
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide: This compound has similar structural features but includes a cyano group and a thioether linkage.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C26H24ClF4N3O3S |
---|---|
Molecular Weight |
570g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H24ClF4N3O3S/c1-18-6-9-20(10-7-18)38(36,37)34(19-8-11-22(27)21(16-19)26(29,30)31)17-25(35)33-14-12-32(13-15-33)24-5-3-2-4-23(24)28/h2-11,16H,12-15,17H2,1H3 |
InChI Key |
NXYRALVSHDWSOS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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